molecular formula C23H18O10 B175848 Kaempferol tetraacetate CAS No. 16274-11-6

Kaempferol tetraacetate

Cat. No.: B175848
CAS No.: 16274-11-6
M. Wt: 454.4 g/mol
InChI Key: UXAYHERJWMTSFV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kaempferol, a flavonoid from which Kaempferol tetraacetate is derived, has been shown to interact with multiple targets in the body. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Specific targets include proteins like AKT1 and MMP9 , and it has also been shown to affect the NLRP3 inflammasome and the CCAAT enhancer binding protein (C/EBP) .

Mode of Action

Kaempferol interacts with its targets leading to various changes. For instance, it has been shown to inactivate the NLRP3 inflammasome, which is responsible for activating caspase-1 and mature IL-1β, thereby leading to an inflammatory response . In adipocytes, kaempferol downregulates C/EBP β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .

Biochemical Pathways

Kaempferol affects multiple biochemical pathways. For instance, it has been shown to induce bacterial pathogen resistance by both salicylic acid (SA) and MPK-dependent signaling pathways in Arabidopsis . In cancer cells, it has been found to alter many signaling pathways, resulting in cell growth inhibition and death .

Result of Action

The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have anti-cancer, antioxidant, anti-inflammatory, antimicrobial, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties . In cancer cells, it results in cell growth inhibition and death .

Action Environment

The action of kaempferol can be influenced by various environmental factors. For instance, the bioavailability of kaempferol can be enhanced by nanoformulation, which can lead to better absorption into the body, better target delivery, and improved therapeutic action against certain diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol tetraacetate involves the acetylation of kaempferol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Kaempferol tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Kaempferol tetraacetate is unique compared to other similar compounds due to its specific acetylation pattern, which enhances its solubility and stability. Similar compounds include:

Properties

IUPAC Name

[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAYHERJWMTSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does kaempferol tetraacetate interact with biological targets?

A1: While the provided research doesn't focus on this compound's direct biological activity, a related compound, kaempferol, is mentioned. [] This suggests that this compound might serve as a prodrug, eventually converting to kaempferol in vivo. Further research would be needed to confirm this hypothesis. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55

Q2: What are the possible applications of this compound in synthetic chemistry?

A2: this compound can act as a valuable starting material for selectively synthesizing various O-methylated kaempferol derivatives. [] This is achieved through a controlled deacetylation process followed by specific methylation reactions. This strategy offers a route to access a diverse range of kaempferol analogs with potentially distinct biological properties. [] Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates: https://www.semanticscholar.org/paper/ac1d2ee2a6b0f78614f7436567c06e9dd2618ed5

Q3: Are there any computational studies exploring kaempferol derivatives?

A3: Yes, computational docking studies have been conducted using closely related molecules like rare flavonoids, including naringenin triacetate. [] These studies focused on their binding potential within the Nac binding site of the first bromodomain of BRD4 (BRD4 BD1), a protein involved in epigenetic regulation. These findings could provide insights into the potential interactions of this compound with similar biological targets. [] Molecular Docking Study Characterization of Rare Flavonoids at the Nac-Binding Site of the First Bromodomain of BRD4 (BRD4 BD1): https://www.semanticscholar.org/paper/5daf3899a5e6c390df2bff4cfa1b59397609ea55

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